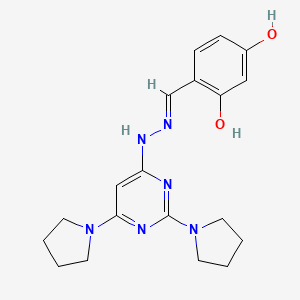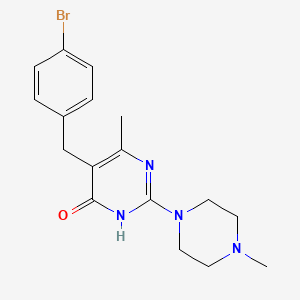
2-(4-benzyl-1-piperazinyl)-6-(4-chlorophenyl)-4(3H)-pyrimidinone
Overview
Description
2-(4-benzyl-1-piperazinyl)-6-(4-chlorophenyl)-4(3H)-pyrimidinone, also known as BPIP, is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPIP belongs to the class of pyrimidinone derivatives and has shown promising results in preclinical studies as an antipsychotic and antidepressant agent.
Mechanism of Action
2-(4-benzyl-1-piperazinyl)-6-(4-chlorophenyl)-4(3H)-pyrimidinone exerts its pharmacological effects by binding to various receptors in the brain, including dopamine D2, serotonin 5-HT1A, and alpha-1 adrenergic receptors. 2-(4-benzyl-1-piperazinyl)-6-(4-chlorophenyl)-4(3H)-pyrimidinone acts as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. It also inhibits the reuptake of norepinephrine and dopamine, leading to increased neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
2-(4-benzyl-1-piperazinyl)-6-(4-chlorophenyl)-4(3H)-pyrimidinone has been shown to modulate various biochemical and physiological processes in the brain. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival, differentiation, and plasticity. 2-(4-benzyl-1-piperazinyl)-6-(4-chlorophenyl)-4(3H)-pyrimidinone also reduces the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are implicated in the pathophysiology of depression and other neuropsychiatric disorders.
Advantages and Limitations for Lab Experiments
2-(4-benzyl-1-piperazinyl)-6-(4-chlorophenyl)-4(3H)-pyrimidinone has several advantages as a research tool. It has a well-defined chemical structure and can be synthesized in high yields and purity. 2-(4-benzyl-1-piperazinyl)-6-(4-chlorophenyl)-4(3H)-pyrimidinone also has good pharmacokinetic properties, including high brain penetration and a long half-life, which make it an ideal candidate for in vivo studies. However, 2-(4-benzyl-1-piperazinyl)-6-(4-chlorophenyl)-4(3H)-pyrimidinone has certain limitations, including its relatively low affinity for dopamine D2 receptors and its partial agonist activity, which may limit its efficacy in treating certain psychiatric disorders.
Future Directions
There are several future directions for research on 2-(4-benzyl-1-piperazinyl)-6-(4-chlorophenyl)-4(3H)-pyrimidinone. One area of interest is the development of 2-(4-benzyl-1-piperazinyl)-6-(4-chlorophenyl)-4(3H)-pyrimidinone analogs with improved pharmacological properties and efficacy. Another direction is the investigation of 2-(4-benzyl-1-piperazinyl)-6-(4-chlorophenyl)-4(3H)-pyrimidinone's potential therapeutic applications in other neurological and psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, further studies are needed to elucidate the molecular mechanisms underlying 2-(4-benzyl-1-piperazinyl)-6-(4-chlorophenyl)-4(3H)-pyrimidinone's pharmacological effects and to identify potential biomarkers for treatment response.
Scientific Research Applications
2-(4-benzyl-1-piperazinyl)-6-(4-chlorophenyl)-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to possess antipsychotic, antidepressant, anxiolytic, and anti-inflammatory properties. 2-(4-benzyl-1-piperazinyl)-6-(4-chlorophenyl)-4(3H)-pyrimidinone has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are implicated in the pathophysiology of psychiatric disorders.
properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-(4-chlorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O/c22-18-8-6-17(7-9-18)19-14-20(27)24-21(23-19)26-12-10-25(11-13-26)15-16-4-2-1-3-5-16/h1-9,14H,10-13,15H2,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSYFOUMRCGGND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=CC(=O)N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperazin-1-yl)-6-(4-chlorophenyl)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B3730727.png)
![2-({[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B3730733.png)

![4-{[1-(3-bromophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-methoxyphenyl propionate](/img/structure/B3730743.png)

![methyl {4-[1-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B3730766.png)
![8-methyl-2-[(3-methylphenyl)amino]-4-(3-pyridinyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B3730769.png)
![2-[(4-chlorophenyl)amino]-8-methyl-4-pyridin-3-yl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B3730775.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-propyl-4(3H)-pyrimidinone](/img/structure/B3730786.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-6-(4-methylphenyl)-4(3H)-pyrimidinone](/img/structure/B3730800.png)
![ethyl 2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B3730809.png)
![N-(3,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B3730816.png)
![ethyl 2-oxo-4-(3-pyridinyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B3730818.png)